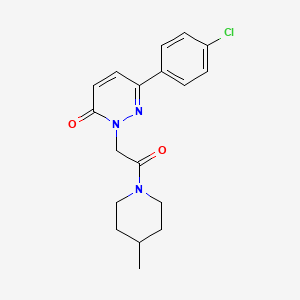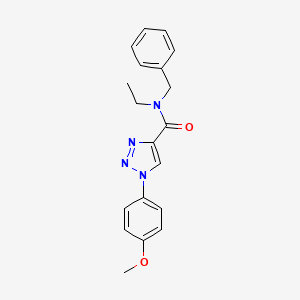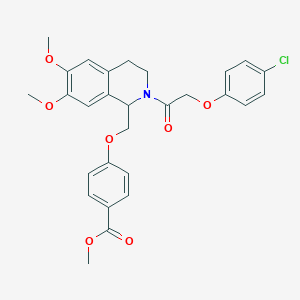![molecular formula C23H24N6O4 B11205010 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11205010.png)
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Oxazole Ring: Starting with 2,4-dimethoxybenzaldehyde and 2-amino-2-methylpropanol, the oxazole ring is synthesized through a cyclization reaction under acidic conditions.
Triazole Ring Formation: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The oxazole and triazole intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Functionalization: The amino and carboxamide groups are introduced in the final steps through amination and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Conversion of carboxamide to amine.
Substitution: Introduction of various substituents at the amino or methoxy positions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s triazole and oxazole rings are of interest due to their potential bioactivity. These rings are often found in molecules with antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may have potential therapeutic applications. Triazole and oxazole derivatives are known for their pharmacological activities, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic or inhibit biological processes. The oxazole ring may enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- **5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- **this compound
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and heterocyclic rings, which provide a versatile platform for chemical modifications and potential bioactivity. Compared to other similar compounds, it offers a unique balance of structural complexity and functional diversity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H24N6O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H24N6O4/c1-13-6-5-7-15(10-13)25-22(30)20-21(24)29(28-27-20)12-18-14(2)33-23(26-18)17-9-8-16(31-3)11-19(17)32-4/h5-11H,12,24H2,1-4H3,(H,25,30) |
InChI Key |
CKZQIAPORFILNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204945.png)
![1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11204958.png)
![N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204960.png)
![N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide](/img/structure/B11204968.png)
![N-(2,5-difluorophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204981.png)
![2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11204984.png)
![ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11204995.png)
![7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11204997.png)
![methyl 4-(2-methyl-7-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B11205011.png)

![N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11205024.png)
